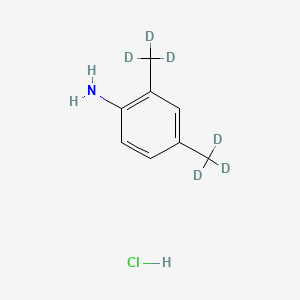
2,4-Dimethyl-D6-aniline hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-D6-aniline hydrochloride is a deuterated derivative of 2,4-dimethylaniline, where six hydrogen atoms are replaced by deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. The molecular formula of 2,4-Dimethyl-D6-aniline hydrochloride is C8H12ClN, and it has a molecular weight of 157.641 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-D6-aniline hydrochloride typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of 2,4-Dimethyl-D6-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-D6-aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
2,4-Dimethyl-D6-aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its enhanced metabolic stability.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals to improve their efficacy and reduce toxicity
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-D6-aniline hydrochloride involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dimethylaniline: The non-deuterated form of the compound, commonly used in organic synthesis and as an intermediate in dye production.
2,6-Dimethylaniline: Another isomer with similar chemical properties but different substitution patterns on the aromatic ring.
Deuterated Aniline Derivatives: Other deuterated aniline compounds used in similar applications, such as 3,5-dimethyl-D6-aniline.
Uniqueness: 2,4-Dimethyl-D6-aniline hydrochloride is unique due to its deuterium content, which imparts enhanced metabolic stability and allows for detailed mechanistic studies in various scientific fields. Its specific substitution pattern also makes it a valuable tool in synthetic chemistry and analytical applications .
Propriétés
Formule moléculaire |
C8H12ClN |
|---|---|
Poids moléculaire |
163.68 g/mol |
Nom IUPAC |
2,4-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
HFXISSJBRAPVLG-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC1=CC(=C(C=C1)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


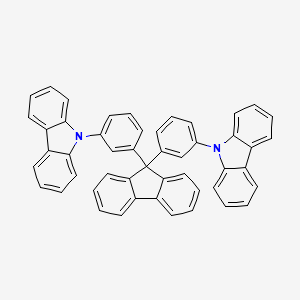
![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
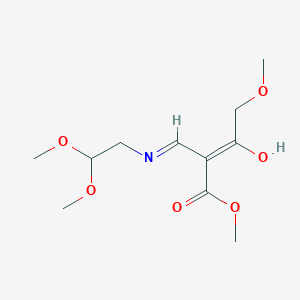
![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
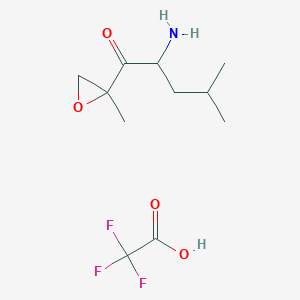
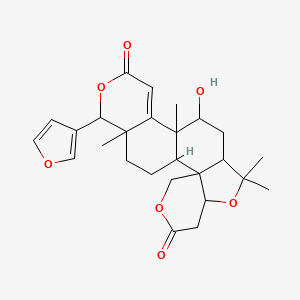

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
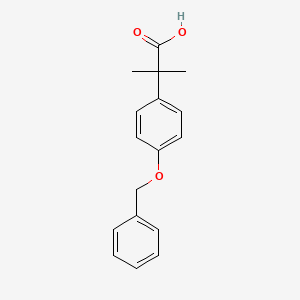
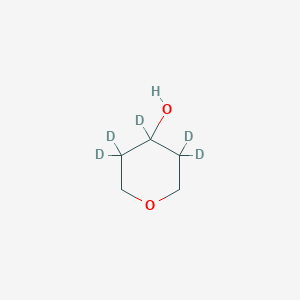
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
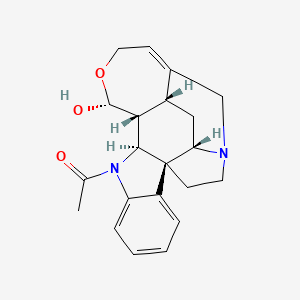

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
